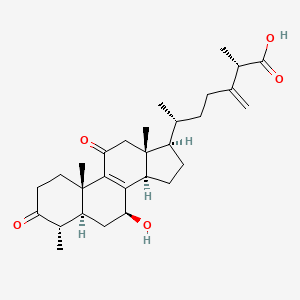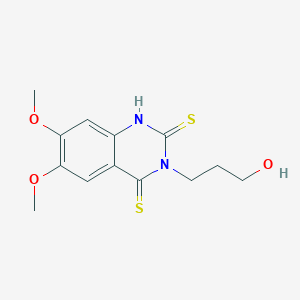
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-1,3,2-benzodioxaborole is a boron-containing heterocyclic compound with the molecular formula C7H6BClO2. It is known for its unique structure, which includes a boron atom integrated into a benzodioxaborole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1,3,2-benzodioxaborole typically involves the reaction of 2-chlorocatechol with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride. The mixture is then heated to facilitate the formation of the benzodioxaborole ring .
Industrial Production Methods
Industrial production of 2-Chloro-5-methyl-1,3,2-benzodioxaborole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form boronic acids or esters.
Reduction Reactions: Reduction can lead to the formation of boron-containing alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzodioxaboroles.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of boron-containing alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-1,3,2-benzodioxaborole has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its boron content.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-1,3,2-benzodioxaborole involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methyl-1,3,2-benzodioxaborole can be compared with other boron-containing heterocycles, such as:
2-Chloro-1,3,2-benzodioxaborole: Similar structure but lacks the methyl group.
5-Methyl-1,3,2-benzodioxaborole: Similar structure but lacks the chlorine atom.
2-Chloro-5-methyl-1,3-benzoxazole: Contains an oxygen atom instead of boron, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
152272-65-6 |
|---|---|
Molekularformel |
C7H6BClO2 |
Molekulargewicht |
168.39 g/mol |
IUPAC-Name |
2-chloro-5-methyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI-Schlüssel |
WLEPNZXAHUFPAS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=C(O1)C=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
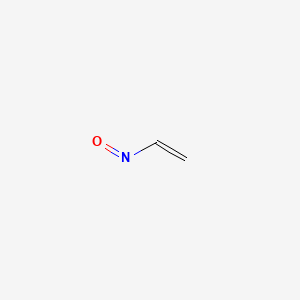
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
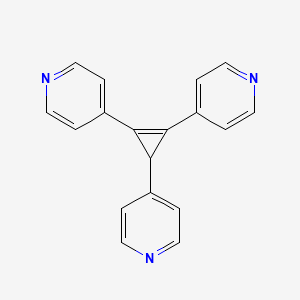
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
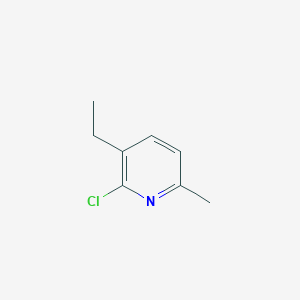
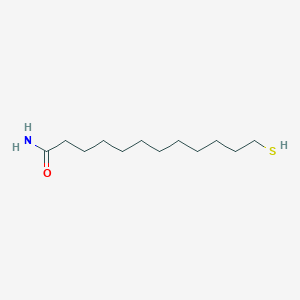
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
